molecular formula C15H20FNO3 B5374276 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide

2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide

Cat. No.: B5374276
M. Wt: 281.32 g/mol
InChI Key: OPWFQAVNXUDKIY-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide is an organic compound that features a fluorophenoxy group and an oxolan-2-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide typically involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group. This is followed by the introduction of the oxolan-2-yl group through a nucleophilic substitution reaction. The final step involves the formation of the propanamide backbone through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorophenoxy and oxolan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the oxolan-2-yl group may contribute to the overall stability of the compound. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • {2-[2-(4-fluorophenoxy)ethoxy]ethyl}[(oxolan-2-yl)methyl]amine

Uniqueness

2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide is unique due to the combination of its fluorophenoxy and oxolan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and binding characteristics compared to similar compounds.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-10(14-4-3-9-19-14)17-15(18)11(2)20-13-7-5-12(16)6-8-13/h5-8,10-11,14H,3-4,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWFQAVNXUDKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C(C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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